4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methylbenzyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide typically involves a multi-step process One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groupThe final step involves the formation of the benzamide by reacting the intermediate with 4-methylbenzylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
Reduction: The major product is 4-chloro-N-(4-methylbenzyl)-2-aminobenzamide.
Substitution: The major products depend on the nucleophile used.
Oxidation: The products vary based on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methylbenzyl groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methylbenzyl)benzamide
- 4-chloro-N-(4-methylbenzyl)benzenesulfonamide
- 4-chloro-N-(4-methylbenzyl)benzohydrazide
Uniqueness
4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13ClN2O3 |
---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)9-17-15(19)13-7-6-12(16)8-14(13)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
SLIBOITYFJMTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.